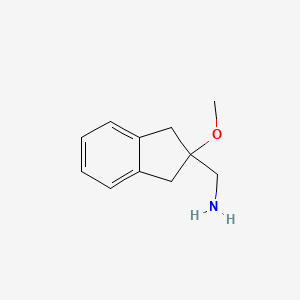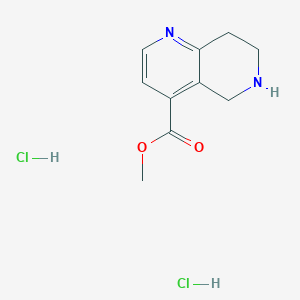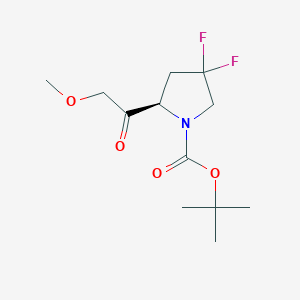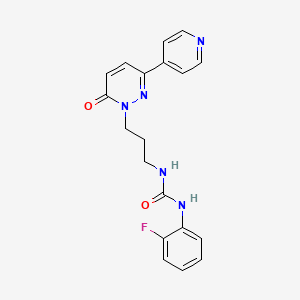
Methyl cis-3-(boc-amino)cyclobutanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl cis-3-(boc-amino)cyclobutanecarboxylate” is a chemical compound with the CAS Number: 142733-63-9 . Its IUPAC name is methyl 3-[(tert-butoxycarbonyl)amino]cyclobutanecarboxylate . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “Methyl cis-3-(boc-amino)cyclobutanecarboxylate” contains a total of 35 bonds, including 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 ester (aliphatic), and 1 (thio-) carbamate (aliphatic) .Physical And Chemical Properties Analysis
“Methyl cis-3-(boc-amino)cyclobutanecarboxylate” is a solid compound . It has a molecular weight of 229.28 . The compound’s InChI Code is 1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-5-7(6-8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8+ .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Cyclobutane diamines, including cis- and trans-1,3-diaminocyclobutane and their derivatives, are pivotal as sterically constrained diamine building blocks in drug discovery. These compounds are synthesized through classical malonate alkylation chemistry, with their conformational preferences evaluated by X-ray diffraction. This foundational work highlights the chemical versatility and structural uniqueness of cyclobutane derivatives for pharmaceutical applications (Radchenko et al., 2010).
Innovative Access to Cyclobutene Derivatives
Research demonstrates the Michael addition of benzylamines to methyl 2-chloro-2-cyclopropylideneacetate, yielding methyl 2-(benzylamino)cyclobutenecarboxylates, which are then converted into N-Boc-protected derivatives. These derivatives serve as precursors for dipeptides, indicating a method for incorporating cyclobutane and cyclobutene structures into biologically active peptides, offering a novel approach to peptide design and synthesis (Meijere et al., 2010).
Stereochemical Diversity in Synthesis
The synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid showcases the strategic use of photochemical [2+2] cycloaddition, chromatic separation, and stereochemical manipulation. This methodological innovation allows for the exploration of stereochemical effects in biological systems, providing a versatile toolkit for the synthesis of conformationally restricted amino acids (André et al., 2013).
Investigating Solid-State Organisation
The study of peptide models built from cis- and trans-2-aminocyclobutane-1-carboxylic acids (ACBCs) using vibrational circular dichroism (VCD) and quantum chemical calculations offers insights into the solid-state organization of these molecules. This research suggests that VCD could serve as a probe for understanding the dispersion interactions and hydrogen bonding patterns in the solid phase, which is crucial for designing molecules with desired solid-state properties (Declerck et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl cis-3-(boc-amino)cyclobutanecarboxylate is a complex organic compound Unfortunately, the specific targets of this compound are not well-documented in the available literature
Result of Action
The molecular and cellular effects of Methyl cis-3-(boc-amino)cyclobutanecarboxylate’s action are currently unknown
Eigenschaften
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-5-7(6-8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEVCFPGOOEUKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142733-63-9, 1101173-77-6 |
Source


|
| Record name | Methyl cis-3-(Boc-amino)cyclobutanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl trans-3-(Boc-amino)cyclobutanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2819358.png)


![1-(4,6,7,8-Tetrahydrothieno[3,2-c]azepin-5-yl)prop-2-en-1-one](/img/structure/B2819362.png)


![8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B2819367.png)
![N-(3,4-difluorophenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2819369.png)
![4-[(2S)-2-[(4-Cyclopropyltriazol-1-yl)methyl]pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2819370.png)

![1-benzyl-7-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2819374.png)
![2-[2-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2819375.png)
![Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2819376.png)
